Spectroscopic Characterization of 1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde: A Technical Guide
Spectroscopic Characterization of 1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde. Designed for researchers, scientists, and professionals in drug development, this document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside methodologies for their acquisition and interpretation. The synthesis of this and similar pyrrole derivatives is often pursued due to their wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2]
Molecular Structure and Overview
The compound 1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde possesses a highly substituted pyrrole core, a key heterocyclic motif in medicinal chemistry.[1][3] The strategic placement of a 4-fluorophenyl group at the N1 position, two methyl groups at C2 and C5, and a formyl group at C3 results in a molecule with distinct electronic and steric properties that are reflected in its spectroscopic signatures. Understanding these signatures is paramount for confirming its identity, assessing purity, and elucidating its role in chemical reactions.
Figure 1: Chemical structure of 1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For the title compound, both ¹H and ¹³C NMR provide unambiguous evidence for its constitution.
¹H NMR Spectroscopy
The ¹H NMR spectrum is anticipated to display distinct signals for each proton environment in the molecule. The chemical shifts are influenced by the electron-donating and -withdrawing nature of the substituents on the pyrrole ring.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aldehyde-H | 9.70 - 9.90 | Singlet (s) | N/A |
| Pyrrole-H4 | 6.80 - 7.00 | Singlet (s) | N/A |
| Aryl-H (ortho to N) | 7.20 - 7.40 | Multiplet (m) | ~8.5, 5.5 |
| Aryl-H (ortho to F) | 7.10 - 7.30 | Multiplet (m) | ~8.5, 8.5 |
| 2-CH₃ | 2.40 - 2.60 | Singlet (s) | N/A |
| 5-CH₃ | 2.10 - 2.30 | Singlet (s) | N/A |
Interpretation: The aldehyde proton is expected to be the most deshielded proton, appearing at a high chemical shift due to the anisotropic effect of the carbonyl group.[4] The lone pyrrolic proton at the C4 position will appear as a singlet. The aromatic protons of the 4-fluorophenyl group will exhibit a complex splitting pattern due to both H-H and H-F coupling. The two methyl groups at C2 and C5 are in different chemical environments and are therefore expected to have slightly different chemical shifts.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Aldehyde) | 185.0 - 188.0 |
| C-F (Aryl) | 160.0 - 164.0 (d, ¹JCF ≈ 245 Hz) |
| C-N (Aryl) | 135.0 - 138.0 |
| C2 (Pyrrole) | 138.0 - 142.0 |
| C5 (Pyrrole) | 130.0 - 134.0 |
| CH (Aryl, ortho to N) | 128.0 - 130.0 (d, ³JCF ≈ 8 Hz) |
| CH (Aryl, ortho to F) | 115.0 - 117.0 (d, ²JCF ≈ 22 Hz) |
| C3 (Pyrrole) | 124.0 - 127.0 |
| C4 (Pyrrole) | 108.0 - 112.0 |
| 2-CH₃ | 13.0 - 15.0 |
| 5-CH₃ | 11.0 - 13.0 |
Interpretation: The carbonyl carbon of the aldehyde is the most deshielded carbon atom. The carbon atom of the fluorophenyl ring directly attached to the fluorine will appear as a doublet with a large one-bond C-F coupling constant. The other aromatic carbons will also show smaller couplings to the fluorine atom. The pyrrole carbons have characteristic chemical shifts, with C2 and C5 appearing at lower field than C3 and C4.[2]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is expected to show characteristic absorption bands.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| C=O Stretch (Aldehyde) | 1660 - 1680 | Strong |
| C=C Stretch (Aromatic/Pyrrole) | 1500 - 1600 | Medium-Strong |
| C-N Stretch | 1300 - 1350 | Medium |
| C-H Stretch (Aromatic/Aldehyde) | 2900 - 3100 | Medium-Weak |
| C-H Stretch (Aliphatic) | 2850 - 2950 | Medium-Weak |
| C-F Stretch | 1200 - 1250 | Strong |
Interpretation: The most prominent peak in the IR spectrum will be the strong absorption from the carbonyl (C=O) stretching of the aldehyde group.[4] The presence of the aromatic and pyrrole rings will be confirmed by C=C stretching bands. The strong C-F stretching vibration is also a key diagnostic feature.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in determining the molecular weight and elemental composition.
Expected Molecular Ion (M⁺): m/z = 231.1009 (for C₁₄H₁₂FNO)
Fragmentation Pattern: Electron ionization (EI) is expected to produce a prominent molecular ion peak. Common fragmentation pathways for similar structures involve the loss of the formyl group (-CHO), leading to a fragment at m/z 202. Further fragmentation of the pyrrole or aryl rings may also be observed.[5]
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for the title compound.
Synthesis
A plausible synthetic route to 1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is the Paal-Knorr pyrrole synthesis.[3]
Figure 2: Proposed synthetic workflow.
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Step 1: Synthesis of 1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrole:
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To a solution of hexane-2,5-dione (1 equivalent) in a suitable solvent such as acetic acid or ethanol, add 4-fluoroaniline (1 equivalent).
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Heat the reaction mixture at reflux for several hours until the reaction is complete (monitored by TLC).
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After cooling, the reaction mixture is worked up by neutralization and extraction with an organic solvent.
-
The crude product is purified by column chromatography or recrystallization.
-
-
Step 2: Formylation (Vilsmeier-Haack Reaction):
-
To a cooled solution of phosphorus oxychloride (POCl₃) in dimethylformamide (DMF), add the 1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrole from the previous step.
-
The reaction mixture is stirred at room temperature or slightly elevated temperature.
-
The reaction is quenched by pouring it onto ice, followed by neutralization with a base.
-
The product is extracted with an organic solvent and purified by column chromatography.
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NMR Spectroscopy
-
Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquisition Parameters (¹H NMR):
-
Pulse sequence: zg30
-
Number of scans: 16
-
Relaxation delay: 1.0 s
-
-
Acquisition Parameters (¹³C NMR):
-
Pulse sequence: zgpg30
-
Number of scans: 1024
-
Relaxation delay: 2.0 s
-
-
Data Processing: Fourier transformation, phase correction, and baseline correction are applied. Chemical shifts are referenced to the residual solvent peak or an internal standard (TMS).[6]
IR Spectroscopy
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (NaCl or KBr) from a volatile solvent, as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition: Spectra are typically collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Mass Spectrometry
-
Instrumentation: A mass spectrometer with an electron ionization (EI) source and a high-resolution mass analyzer (e.g., TOF or Orbitrap).
-
Sample Introduction: The sample can be introduced via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Acquisition Parameters:
-
Ionization mode: Electron Ionization (EI) at 70 eV.
-
Mass range: m/z 50-500.
-
High-resolution mass spectrometry (HRMS) should be performed to confirm the elemental composition.
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Conclusion
The spectroscopic data presented in this guide provide a robust framework for the identification and characterization of 1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde. The predicted NMR, IR, and MS data are based on established principles of spectroscopy and data from structurally related compounds. The provided experimental protocols offer a starting point for researchers to obtain high-quality spectroscopic data for this and similar molecules, which are of significant interest in the field of medicinal chemistry.
References
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